molecular formula C23H26N6O B2369203 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1286714-72-4

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B2369203
CAS RN: 1286714-72-4
M. Wt: 402.502
InChI Key: NWLPQJJLIKDPBA-UHFFFAOYSA-N
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Description

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

Research in the field of heterocyclic chemistry, specifically focusing on compounds containing pyrazole, pyridine, and quinoline moieties, has demonstrated a wide range of pharmacological activities. These compounds are known for their antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties. The synthesis of these compounds often involves condensation reactions and modifications to introduce various substituents that can enhance their biological activity (Bawa et al., 2010).

Molecular Interaction Studies

In the realm of molecular pharmacology, certain compounds with piperidinyl and pyrazolyl groups have been studied for their interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies utilize molecular modeling and binding analysis to elucidate the conformational preferences and interaction mechanisms of these compounds, providing valuable insights for drug design (Shim et al., 2002).

Antitubercular and Antifungal Activities

Compounds synthesized from heterocyclic frameworks, including those with pyrazolyl and quinolinyl segments, have been evaluated for their antitubercular and antifungal activities. These studies often involve the synthesis of novel derivatives followed by biological testing against various microbial strains. The results contribute to the development of new therapeutic agents with potential applications in treating infectious diseases (Syed et al., 2013).

Catalytic and Photochemical Applications

Some heterocyclic compounds, including those with pyrazine and quinoline units, have been explored for their catalytic properties and photochemical behavior. These studies can lead to applications in organic synthesis, material science, and the development of photoresponsive systems. The understanding of their mechanism of action under different conditions can facilitate the design of more efficient catalysts and photoactive compounds (Castellano et al., 1975).

properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-17-7-8-20-18(15-17)5-3-13-28(20)23(30)19-6-2-12-27(16-19)21-9-10-22(26-25-21)29-14-4-11-24-29/h4,7-11,14-15,19H,2-3,5-6,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLPQJJLIKDPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.